molecular formula C11H13ClO2 B15279909 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol

1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol

Cat. No.: B15279909
M. Wt: 212.67 g/mol
InChI Key: GUPBVAALYSDGIZ-UHFFFAOYSA-N
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Description

1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a 3-chlorophenoxy methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 3-chlorophenol with cyclobutanone in the presence of a base to form the intermediate 3-chlorophenoxy cyclobutanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

  • Oxidation can yield cyclobutanone derivatives.
  • Reduction can yield cyclobutane derivatives.
  • Substitution can yield various substituted phenoxy derivatives.

Scientific Research Applications

1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    3-Chlorophenol: A phenol derivative with a chlorine substituent.

    Cyclobutanone: A cyclobutane ring with a ketone group.

Uniqueness: 1-((3-Chlorophenoxy)methyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring, a phenoxy group, and a hydroxyl group. This combination imparts distinct chemical and biological properties that are not observed in the individual components .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-[(3-chlorophenoxy)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H13ClO2/c12-9-3-1-4-10(7-9)14-8-11(13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2

InChI Key

GUPBVAALYSDGIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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